molecular formula C16H15NO4 B128303 N-Benzoyl-(2R,3S)-3-phenylisoserine CAS No. 132201-33-3

N-Benzoyl-(2R,3S)-3-phenylisoserine

Cat. No. B128303
CAS RN: 132201-33-3
M. Wt: 285.29 g/mol
InChI Key: HYJVYOWKYPNSTK-UONOGXRCSA-N
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Description

N-Benzoyl-(2R,3S)-3-phenylisoserine is a synthetic molecule that is used in a variety of scientific research applications. It has been used in in vivo and in vitro studies, and has been studied for its biochemical and physiological effects. This article will discuss the synthesis method of this compound, its mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Semi-Synthesis of Anticancer Drug Taxol

N-Benzoyl-(2R,3S)-3-phenylisoserine is critical in the semi-synthesis of the anticancer drug taxol. The preparation of this chiral serine analog has significantly contributed to the development of chiral materials used in pharmaceutical synthesis (Xia, 2006).

Development of Antiplasmodial Agents

Hybrid compounds based on this compound have been synthesized and demonstrated notable in vitro antiplasmodial activity against Plasmodium falciparum strains, suggesting potential applications in malaria treatment (Njogu et al., 2013).

Synthesis of Sesquiterpenoid Alcohol Derivatives

The synthesis of N-Acetyl-3-phenylisoserinates of sesquiterpenoid alcohols of Lactarius origin was inspired by the biological properties of Taxol, indicating a broad scope for the exploration of novel compounds with potential pharmaceutical applications (Barycki et al., 2002).

Antifeedant Properties Against Storage Pests

The esterification of sesquiterpenoid alcohols with this compound has been shown to enhance antifeedant activities against various storage pests, indicating its potential application in pest control (Kopczacki et al., 2004).

Biosynthesis of Taxol

Research on the biosynthesis of N-Benzoyl phenylisoserinoyl side chain of Taxol has led to a deeper understanding of the enzymatic processes involved in Taxol production, with implications for the synthesis of bioactive compounds (Walker et al., 2004).

Synthesis of Threo-N-Benzoyl-3-Phenylisoserine Methyl Ester

The synthesis of Threo-N-Benzoyl-3-Phenylisoserine Methyl Ester represents another facet of research, focusing on the production of specific isomers of this compound for further pharmaceutical exploration (Zhong, 2001).

properties

IUPAC Name

(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-14(16(20)21)13(11-7-3-1-4-8-11)17-15(19)12-9-5-2-6-10-12/h1-10,13-14,18H,(H,17,19)(H,20,21)/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJVYOWKYPNSTK-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](C(=O)O)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10157433
Record name N-Benzoyl-3-phenylisoserine, (2R,3S)-
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Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132201-33-3
Record name (2R,3S)-N-Benzoyl-3-phenylisoserine
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Record name N-Benzoyl-3-phenylisoserine, (2R,3S)-
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Record name N-Benzoyl-3-phenylisoserine, (2R,3S)-
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Record name N-Benzoyl-(2R,3S)-3-phenylisoserine
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Record name N-BENZOYL-3-PHENYLISOSERINE, (2R,3S)-
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Synthesis routes and methods I

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Synthesis routes and methods II

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reacting said 3-phenyl-isoserine derivative with said benzoyl chloride in sodium bicarbonate to form N-benzoyl-3-phenyl-isoserine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is N-Benzoyl-(2R,3S)-3-phenylisoserine important in pharmaceutical research?

A1: This compound is a key component of paclitaxel, a potent anti-cancer drug used to treat various cancers. Its presence is crucial for paclitaxel's biological activity. []

Q2: What are the common synthetic approaches to obtain this compound?

A2: Researchers have explored various synthetic routes, including:

  • Classical Resolution: A practical and cost-effective method using readily available starting materials and a resolution technique to isolate the desired enantiomer. []
  • Chiral Ester Enolate-Imine Condensation: This highly efficient asymmetric synthesis utilizes chiral β-lactams as intermediates to achieve high enantiomeric excess. [, ]
  • Oxidative Cleavage of Alkene Precursors: This approach employs oxidants like KMnO4-NaIO4-K2CO3 to cleave alkene precursors, offering an efficient and scalable route. []
  • Asymmetric Aminohydroxylation: This method utilizes osmium-catalyzed asymmetric aminohydroxylation with chiral ligands to synthesize the side chain precursor from isopropyl trans-cinnamate. []

Q3: Can enzymes be used in the synthesis of this compound?

A3: Yes, chemoenzymatic approaches incorporating enzymes like nitrile hydratases and nitrilases have shown promise in selectively hydrolyzing specific precursors to yield the desired side chain. []

Q4: Has this compound been found in nature?

A4: Yes, surprisingly, this compound was isolated from the needles of the Himalayan Taxus baccata, marking the first report of its natural occurrence. []

Q5: Are there any alternative synthetic strategies being investigated for this compound?

A5: Research is constantly evolving. While the provided articles highlight prevalent methods, exploring alternative approaches like chemoenzymatic synthesis with different enzymes and microorganisms is an active area of study. [, ]

Q6: How do researchers ensure the purity and quality of the synthesized this compound?

A6: Advanced analytical techniques like Ultra Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are employed to identify and quantify impurities in both the synthesized compound and the final drug product. [, ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.